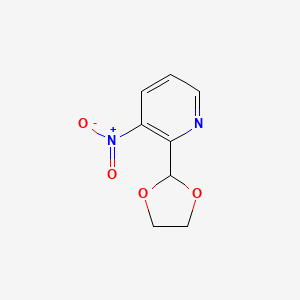
2-(1,3-Dioxolan-2-yl)-3-nitropyridine
Cat. No. B8660865
M. Wt: 196.16 g/mol
InChI Key: SEZFBAXDBCYIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08633313B2
Procedure details


2-(1,3-Dioxolan-2-yl)-3-nitropyridine (10 g, 51 mmol) was suspended in ethanol (300 mL). To the mixture was added 10% Pd/C (3 g). The reaction mixture was kept at 60 psi pressure using Parr-shaker hydrogenation assembly. After completion of reaction (6 h), the reaction mixture was filtered through Celite™ and the filtrate was concentrated under reduced pressure to give 2-(1,3-dioxolan-2-yl)-3-pyridinamine as an off orange solid: 1H-NMR (CDCl3) δ: 4.4-4.0 (m, 6H), 5.8 (s, 1H), 7.2-6.9 (m, 2H), 8.0 (s, 1H).



Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[C:11]([N+:12]([O-])=O)=[CH:10][CH:9]=[CH:8][N:7]=1>C(O)C.[Pd]>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[C:11]([NH2:12])=[CH:10][CH:9]=[CH:8][N:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(OCC1)C1=NC=CC=C1[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of reaction (6 h)
|
|
Duration
|
6 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered through Celite™
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(OCC1)C1=NC=CC=C1N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
